(5-Chloro-7-methylisoquinolin-1-yl)methanamine
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Overview
Description
(5-Chloro-7-methylisoquinolin-1-yl)methanamine is a chemical compound with the molecular formula C11H11ClN2. It is an isoquinoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-7-methylisoquinolin-1-yl)methanamine typically involves the reaction of 5-chloro-7-methylisoquinoline with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the isoquinoline derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-7-methylisoquinolin-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(5-Chloro-7-methylisoquinolin-1-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-7-methylisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-7-methylisoquinolin-1-yl)propan-1-one
- (7-Methoxy-6-methylisoquinolin-1-yl)methanamine
Uniqueness
(5-Chloro-7-methylisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern on the isoquinoline ring, which can confer distinct chemical and biological properties compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
(5-chloro-7-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H11ClN2/c1-7-4-9-8(10(12)5-7)2-3-14-11(9)6-13/h2-5H,6,13H2,1H3 |
InChI Key |
RTLFSOCHOWBXLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2CN)C(=C1)Cl |
Origin of Product |
United States |
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